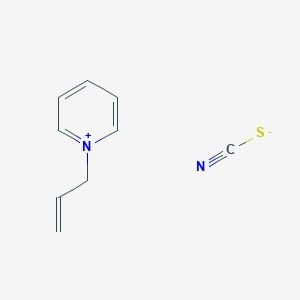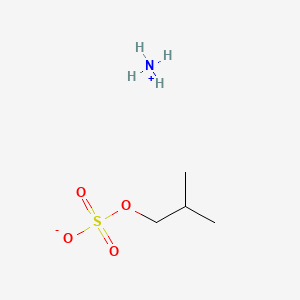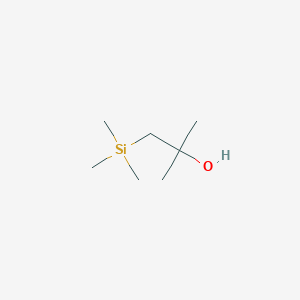
2-Methyl-1-(trimethylsilyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(trimethylsilyl)propan-2-ol is an organic compound with the molecular formula C7H16OSi. It is a colorless liquid that is often used in organic synthesis due to its unique properties. The compound contains a trimethylsilyl group, which is known for its ability to protect hydroxyl groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1-(trimethylsilyl)propan-2-ol can be synthesized through various methods. One common method involves the cobalt-catalyzed coupling of a protected vinyl halide with trimethylsilylmethylmagnesium chloride. This method shows excellent functional group tolerance and provides the desired product in good overall yield .
Industrial Production Methods
Industrial production of this compound typically involves the use of organometallic reagents and catalysts to ensure high yield and purity. The process is designed to be operationally simple and cost-effective, avoiding the use of highly concentrated organolithium reagents and complex reaction protocols .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(trimethylsilyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(trimethylsilyl)propan-2-ol has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of various biomolecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyl-1-(trimethylsilyl)propan-2-ol exerts its effects involves the protection of hydroxyl groups through the formation of a stable trimethylsilyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective transformations elsewhere in the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropan-1-ol:
2-Methyl-2-propanol:
Uniqueness
2-Methyl-1-(trimethylsilyl)propan-2-ol is unique due to the presence of the trimethylsilyl group, which provides distinct protective properties in chemical reactions. This makes it particularly valuable in organic synthesis where selective protection of hydroxyl groups is required.
Eigenschaften
CAS-Nummer |
18387-31-0 |
|---|---|
Molekularformel |
C7H18OSi |
Molekulargewicht |
146.30 g/mol |
IUPAC-Name |
2-methyl-1-trimethylsilylpropan-2-ol |
InChI |
InChI=1S/C7H18OSi/c1-7(2,8)6-9(3,4)5/h8H,6H2,1-5H3 |
InChI-Schlüssel |
IFUFWUNHYSMZAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


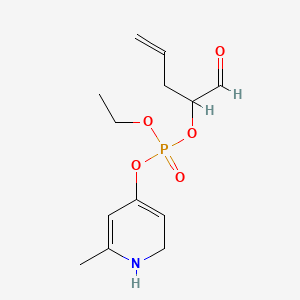
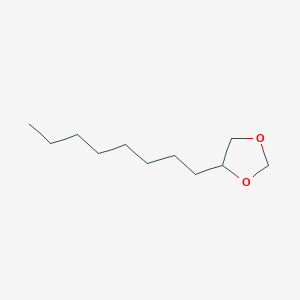
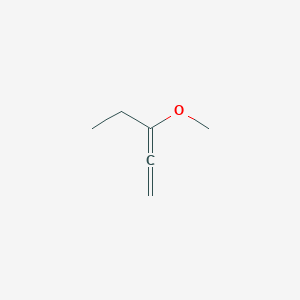
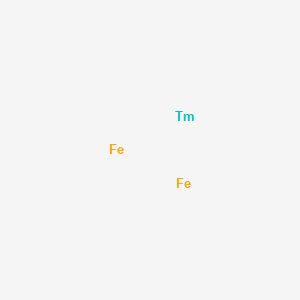
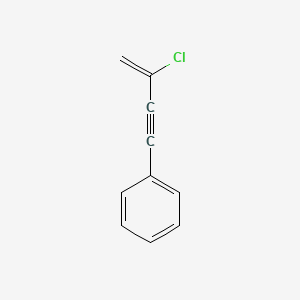
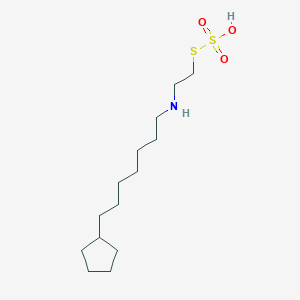
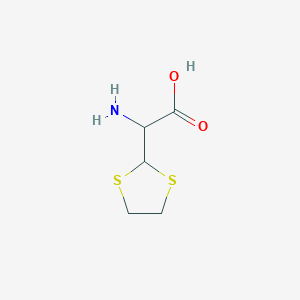
![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)
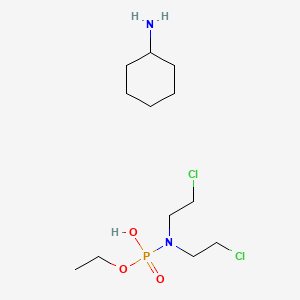

![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
